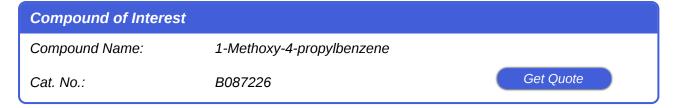


An In-depth Technical Guide to C10H14O Ethers: Isomers, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent ether isomers with the chemical formula C10H14O. It details their nomenclature, physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores the biological activities of anethole, a key isomer, and its interaction with cellular signaling pathways.

Isomer Identification and Nomenclature

Several ether isomers of C10H14O are of significant interest in research and industry. This guide focuses on four primary examples: butyl phenyl ether and its structural isomers (isobutyl and tert-butyl), and the naturally occurring compound, anethole.



IUPAC Name	Synonyms	CAS Number
Butoxybenzene	n-Butyl phenyl ether, Phenyl butyl ether, 1- Phenoxybutane[1]	1126-79-0[1]
(2-Methylpropoxy)benzene	Isobutyl phenyl ether, Isobutoxybenzene[2]	1126-75-6[2]
(2-Methyl-2-propoxy)benzene	tert-Butyl phenyl ether, t- Butoxybenzene, Phenyl tert- butyl ether	6669-13-2
1-Methoxy-4-(1- propenyl)benzene	Anethole, trans-Anethole, Anise camphor, p- Propenylanisole[3]	4180-23-8[3]

Quantitative Data Summary

The physicochemical and toxicological properties of these isomers are summarized below for comparative analysis.

Table 2.1: Physical and Chemical Properties

Property	Butyl Phenyl Ether	Isobutyl Phenyl Ether	tert-Butyl Phenyl Ether	trans-Anethole
Molecular Weight (g/mol)	150.22[1]	150.22[2]	150.22	148.20[3]
Boiling Point (°C)	210.3[4]	196[5]	186-187	234-237[3]
Melting Point (°C)	-19[4]	N/A	N/A	23[3]
Density (g/mL at 25°C)	0.935[4]	0.919[5]	N/A	0.988
Refractive Index (n20/D)	1.497[4]	N/A	N/A	1.559-1.562[3]
Flash Point (°C)	82[4]	71.6[5]	N/A	90[3]



Table 2.2: Toxicological Data

Compound	Test	Route	Species	Dose
Butyl Phenyl Ether	LD50	Oral	Mouse	3200 mg/kg

Table 2.3: Spectroscopic Data

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrometry (m/z)
Butyl Phenyl Ether	7.31-7.24 (m, 2H), 6.96-6.88 (m, 3H), 3.96 (t, J=6.5 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.50 (h, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)	159.2, 129.5, 120.7, 114.6, 67.7, 31.5, 19.4, 13.9	150 (M+), 94 (base peak), 77, 41, 29[1]
Isobutyl Phenyl Ether	7.32-7.25 (m, 2H), 6.97-6.88 (m, 3H), 3.73 (d, J=6.6 Hz, 2H), 2.10 (hept, J=6.7 Hz, 1H), 1.05 (d, J=6.7 Hz, 6H)	159.3, 129.5, 120.6, 114.6, 74.3, 28.5, 19.4	150 (M+), 94, 57, 41
tert-Butyl Phenyl Ether	7.30-7.23 (m, 2H), 7.08-7.01 (m, 2H), 6.95-6.88 (m, 1H), 1.35 (s, 9H)	156.9, 128.8, 123.6, 123.1, 78.1, 28.9	150 (M+), 135, 94, 57 (base peak)[6]
trans-Anethole	7.32 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 6.41 (d, J=15.7 Hz, 1H), 6.15 (dq, J=15.7, 6.6 Hz, 1H), 3.84 (s, 3H), 1.92 (dd, J=6.6, 1.4 Hz, 3H)[7]	159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9[7]	148 (M+), 147, 133, 117, 105, 91, 77



Experimental Protocols Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide.

Materials:

- Phenol
- Sodium hydroxide
- · n-Butyl bromide
- Ethanol
- · Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve phenol in ethanol.
- Slowly add a solution of sodium hydroxide in ethanol to the flask to form sodium phenoxide.
- Add n-butyl bromide to the reaction mixture.
- Reflux the mixture for 1-2 hours.
- After cooling, pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with 10% sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent by rotary evaporation.



• Purify the crude product by distillation.

Synthesis of tert-Butyl Phenyl Ether

Due to steric hindrance, the Williamson ether synthesis is not suitable for preparing tert-butyl phenyl ether. An alternative method involves the reaction of a Grignard reagent with a perester.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- tert-Butyl perbenzoate
- Hydrochloric acid
- Sodium hydroxide solution
- · Anhydrous magnesium sulfate

Procedure:

- Prepare a Grignard reagent (phenylmagnesium bromide) from magnesium and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the Grignard solution in an ice bath and add a solution of tert-butyl perbenzoate in anhydrous ether dropwise.
- Stir the reaction mixture and then pour it into a cold solution of hydrochloric acid.
- Separate the ethereal layer and extract the aqueous layer with ether.
- Combine the organic layers and wash with sodium hydroxide solution, then with water until neutral.
- Dry the ethereal solution over anhydrous magnesium sulfate.



• Concentrate the solution and distill the product under reduced pressure.

Extraction and Purification of trans-Anethole from Star Anise

This protocol details the isolation of trans-anethole from star anise via steam distillation.

Materials:

- Whole star anise pods
- Water
- · Diethyl ether
- · Anhydrous magnesium sulfate

Procedure:

- Grind the star anise pods using a mortar and pestle.
- Transfer the ground material to a round-bottom flask and add water.
- Perform steam distillation, collecting the cloudy distillate.
- Extract the distillate with diethyl ether.
- Dry the ethereal layer with anhydrous magnesium sulfate.
- Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the essential oil rich in trans-anethole.
- Further purification can be achieved by fractional distillation or chromatography.

Quantitative Analysis of Anethole by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of anethole.



Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column

Mobile Phase:

Methanol and water (e.g., 85:15 v/v)

Procedure:

- Prepare standard solutions of anethole in the mobile phase at various concentrations.
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Prepare the sample containing anethole and dilute it with the mobile phase.
- Inject the sample solution into the HPLC system.
- Monitor the elution at a specific wavelength (e.g., 259 nm).
- Quantify the amount of anethole in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways of Anethole

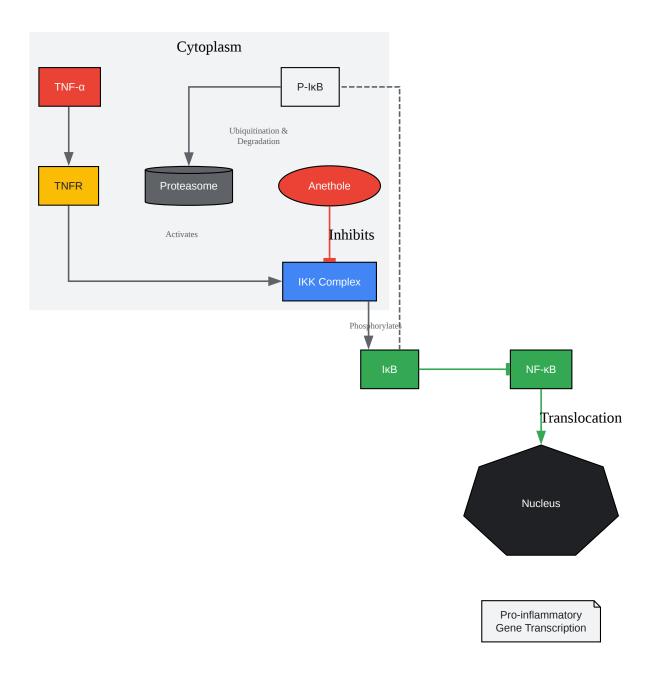
Anethole has been shown to possess a range of biological activities, including anti-inflammatory, and antimicrobial effects. Its anti-inflammatory properties are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-kB) signaling pathway.

Anethole's Modulation of the NF-kB Signaling Pathway

The NF- κ B signaling cascade is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by proinflammatory signals, such as Tumor Necrosis Factor-alpha (TNF- α), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates I κ B, leading to its ubiquitination and subsequent



degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Anethole has been demonstrated to inhibit this pathway, thereby reducing inflammation.





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Caption: Anethole's inhibitory effect on the NF-kB signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research, providing essential data and methodologies for the study of C10H14O ethers.

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